

# SHP389 (TNO155): A Technical Guide for the Investigation of Immune Checkpoint Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, a key cascade regulating cellular proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders and is a significant driver in numerous human cancers, including lung, breast, and gastric cancers.[5][6]

Beyond its direct role in promoting cancer cell growth, SHP2 is a crucial regulator of the tumor microenvironment (TME). It is a key signaling node in the programmed cell death protein 1 (PD-1) immune checkpoint pathway, where it is recruited to the PD-1 receptor upon ligand binding and contributes to the suppression of T-cell activation.[7][8] Furthermore, SHP2 signaling influences the function of various immune cells, including the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[9]

**SHP389** (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. [10][11] It locks SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[3][4] This dual action of inhibiting both tumor cell-intrinsic oncogenic signaling and immune-suppressive pathways within the TME makes TNO155 a



compelling agent for cancer therapy and a valuable tool for studying immune checkpoint pathways.[3][12] This technical guide provides an in-depth overview of TNO155, including its preclinical and clinical data, and detailed experimental protocols for its use in research settings.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **SHP389** (TNO155) from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of TNO155

| Parameter                        | Value               | Cell Line/Assay<br>Condition                            | Reference |
|----------------------------------|---------------------|---------------------------------------------------------|-----------|
| Biochemical IC50                 | 0.011 μΜ            | SHP2 Enzymatic<br>Assay                                 | [10]      |
| Cellular p-ERK IC50              | 0.008 μΜ            | KYSE520<br>(Esophageal<br>Squamous Cell<br>Carcinoma)   | [13]      |
| Cell Proliferation IC50          | 0.100 μΜ            | KYSE520 (5-day<br>assay)                                | [13]      |
| Cell Proliferation IC50<br>Range | 0.39 μM to 211.1 μM | Panel of Oral Squamous Cell Carcinoma (OSCC) cell lines | [14]      |

Table 2: Preclinical Pharmacokinetics of TNO155



| Species | Clearanc<br>e<br>(mL/min/k<br>g) | Volume of<br>Distributi<br>on (L/kg) | Half-life<br>(hours) | Oral<br>Bioavaila<br>bility (%) | Tmax<br>(hours) | Referenc<br>e |
|---------|----------------------------------|--------------------------------------|----------------------|---------------------------------|-----------------|---------------|
| Mouse   | 24                               | 3                                    | 2                    | 78                              | 0.8             | [10]          |
| Rat     | 15                               | 7                                    | 8                    | 100                             | 1               | [10]          |
| Dog     | 4                                | 3                                    | 9                    | >100                            | 2               | [10]          |
| Monkey  | 6                                | 4                                    | 9                    | 60                              | 2               | [10]          |

Table 3: Clinical Trial Data for TNO155 (Monotherapy and Combination)



| Trial<br>Identifier              | Phase | Combinatio<br>n Agent               | Key<br>Efficacy<br>Results                                                                  | Dosing<br>Regimen<br>(TNO155)                                                                                                             | Reference |
|----------------------------------|-------|-------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0311431<br>9                  | I     | Monotherapy                         | Best observed response: Stable Disease (22% of patients); Median duration of SD: 5.6 months | Variable schedules: 1.5-70 mg QD or 30-50 mg BID (2 weeks on/1 week off); 30- 60 mg QD (3 weeks on/1 week off); 40 or 50 mg QD continuous | [15]      |
| NCT0400052<br>9                  | lb    | Spartalizuma<br>b (anti-PD-1)       | DCR: 26.3% (all doses); DCR: 31.6% at recommende d dose                                     | Recommend<br>ed Dose: 60<br>mg QD (2<br>weeks on/1<br>week off)                                                                           | [16]      |
| NCT0400052<br>9                  | lb    | Ribociclib<br>(CDK4/6<br>inhibitor) | DCR: 13.0% (all doses); DCR: 44.4% at recommende d dose                                     | Recommend<br>ed Dose: 40<br>mg QD (2<br>weeks on/1<br>week off)                                                                           | [16]      |
| KontRASt-01<br>(NCT046991<br>88) | lb/II | JDQ433<br>(KRAS G12C<br>inhibitor)  | Confirmed<br>PR rate:<br>51.6%                                                              | 10 mg BID (2<br>weeks on/1<br>week off)                                                                                                   | [17]      |

DCR: Disease Control Rate; PR: Partial Response; SD: Stable Disease; QD: Once Daily; BID: Twice Daily



Check Availability & Pricing

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the central role of SHP2 in key oncogenic and immune signaling pathways and the mechanism of inhibition by TNO155.





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by TNO155.





Click to download full resolution via product page

Caption: SHP2's function in the PD-1 immune checkpoint pathway.

### **Experimental Workflows**

The following diagrams outline the workflows for key experiments used to characterize the effects of TNO155.





Click to download full resolution via product page

Caption: Experimental workflow for p-ERK Western blot analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. novctrd.com [novctrd.com]
- 10. | BioWorld [bioworld.com]
- 11. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHP389 (TNO155): A Technical Guide for the Investigation of Immune Checkpoint Pathways]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b15574588#shp389-tno155-for-studying-immune-checkpoint-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com